molecular formula C17H15ClN2O3S B6071846 propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate CAS No. 5692-21-7

propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B6071846
CAS No.: 5692-21-7
M. Wt: 362.8 g/mol
InChI Key: VXFRDYHYZJTYAC-UHFFFAOYSA-N
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Description

Propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a chlorophenyl carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate include other thiophene derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the chlorophenyl, cyano, and carboxylate groups in the thiophene ring system makes this compound a versatile and valuable molecule for various scientific and industrial applications .

Properties

IUPAC Name

propan-2-yl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFRDYHYZJTYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362061
Record name ST50913630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-21-7
Record name ST50913630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
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propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
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propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 4
propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 5
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propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 6
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propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

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